2-[4-(methylamino)-6-propyl-1,3,5-triazin-2-yl]phenol
Description
2-[4-(Methylamino)-6-propyl-1,3,5-triazin-2-yl]phenol is an organic compound that belongs to the class of 1,3,5-triazines. This compound is characterized by the presence of a triazine ring substituted with a methylamino group, a propyl group, and a phenol group. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Properties
IUPAC Name |
2-[4-(methylamino)-6-propyl-1,3,5-triazin-2-yl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-3-6-11-15-12(17-13(14-2)16-11)9-7-4-5-8-10(9)18/h4-5,7-8,18H,3,6H2,1-2H3,(H,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXKYWPOYTVUET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NC(=N1)NC)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001200079 | |
| Record name | Phenol, 2-[4-(methylamino)-6-propyl-1,3,5-triazin-2-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001200079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146998-52-9 | |
| Record name | Phenol, 2-[4-(methylamino)-6-propyl-1,3,5-triazin-2-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146998-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-[4-(methylamino)-6-propyl-1,3,5-triazin-2-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001200079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(methylamino)-6-propyl-1,3,5-triazin-2-yl]phenol typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. . The reaction conditions are generally mild, and the yields can range from moderate to high.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methylamino)-6-propyl-1,3,5-triazin-2-yl]phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alkoxides are employed under mild conditions.
Major Products
The major products formed from these reactions include various substituted triazines, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[4-(Methylamino)-6-propyl-1,3,5-triazin-2-yl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(methylamino)-6-propyl-1,3,5-triazin-2-yl]phenol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of quorum sensing in bacteria, thereby reducing biofilm formation and virulence .
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)phenol: Known for its use in photographic developers.
2-Amino-4-ethoxy-6-(methylamino)-1,3,5-triazine: Another triazine derivative with similar substitution patterns.
Uniqueness
2-[4-(Methylamino)-6-propyl-1,3,5-triazin-2-yl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methylamino group, a propyl group, and a phenol group on the triazine ring makes it particularly versatile for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
